![molecular formula C22H21N3O3S2 B2828697 N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 686770-36-5](/img/structure/B2828697.png)
N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Researchers have developed compounds including classical and nonclassical analogs based on thieno[2,3-d]pyrimidine scaffolds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making the inhibitors valuable for cancer research. The most potent dual inhibitor identified exhibited significant inhibitory activities against human TS and DHFR, highlighting its potential as a therapeutic agent (Gangjee et al., 2008).
Antitumor Activity
New derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These compounds demonstrated potent anticancer effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This research opens avenues for developing new chemotherapeutic agents based on the thieno[3,2-d]pyrimidine structure (Hafez & El-Gazzar, 2017).
Fluorescence Binding with Bovine Serum Albumin
The interaction between novel p-hydroxycinnamic acid amides and bovine serum albumin (BSA) has been studied, providing insights into the binding mechanisms and potential therapeutic applications. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs, including compounds related to N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (Meng et al., 2012).
Synthetic Method and Spectral Characterization
A synthetic method has been developed for creating new compounds based on the tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline scaffold, which can be further modified to produce pyrimidine derivatives. This research contributes to the field of medicinal chemistry by offering new pathways for the synthesis of complex molecules with potential biological activities (Zaki et al., 2017).
Pharmacological Evaluation of Novel Derivatives
The pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives has been conducted, focusing on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies are essential for identifying new therapeutic agents with diverse biological activities (Faheem, 2018).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-2-28-17-10-8-15(9-11-17)23-19(26)14-30-22-24-18-12-13-29-20(18)21(27)25(22)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPALZRVAGSBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
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